4-Methylcyclohexanol
Overview
Description
4-Methylcyclohexanol is a natural product found in Cedronella canariensis . It is an active Aedes triseriatus oviposition attractant . It is also the major metabolite formed by biological regioselective reduction of 4-methylcyclohexanone by Glomerella cingulata .
Synthesis Analysis
4-Methylcyclohexanol can be synthesized from 4-methylcyclohexene using dehydration . The process involves heating 4-methylcyclohexanol to reflux and collecting the subsequent distillate .
Molecular Structure Analysis
The molecular formula of 4-Methylcyclohexanol is C7H14O . Its IUPAC name is 4-methylcyclohexan-1-ol . The InChI is InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 . The molecular weight is 114.19 g/mol .
Chemical Reactions Analysis
In the synthesis of 4-methylcyclohexene from 4-methylcyclohexanol, the equilibrium is driven towards the formation of the product by removing the alkene as soon as it forms . This is accomplished by distillation .
Physical And Chemical Properties Analysis
4-Methylcyclohexanol has a molecular weight of 114.19 g/mol . It has a poor solubility in water . The boiling point is 173°C and the melting point is -9.2°C (cis-isomer) .
Scientific Research Applications
Biotransformation and Biological Applications
4-Methylcyclohexanol has been used in biotransformations, particularly involving anthracnose fungi. These fungi, serving as biocatalysts, can transform 4-methylcyclohexanone to trans-4-methylcyclohexanol with high stereoselectivity, demonstrating potential applications in biochemistry and organic synthesis (Miyazawa, Okamura, Yamaguchi, & Kameoka, 2000).
Chemical Education and Analytical Techniques
In chemical education, 4-Methylcyclohexanol is utilized to demonstrate reaction mechanisms and product analysis, particularly in dehydration reactions analyzed using gas chromatography−mass spectroscopy (GC−MS). This application is crucial for understanding organic chemistry concepts and reaction dynamics (Clennan & Clennan, 2011).
Surface Chemistry and Thermodynamics
The compound's role in surface chemistry has been explored through its behavior in solutions. Surface thermodynamic functions of 4-Methylcyclohexanol in ethylene glycol have been studied, revealing its surface-active nature and providing insights into its interactions at the molecular level (Azizian & Bashavard, 2005).
Synthesis and Chemical Reactions
4-Methylcyclohexanol is a key intermediate in synthesizing various compounds. Its transformation into other chemicals like 4-methylnonanoic acid has been characterized, showing its versatility in organic synthesis (Su An-qi, 2010). Additionally, its reaction pathways in catalytic processes, like dehydration reactions, have been studied to understand the underlying mechanisms (Hintermeier et al., 2017).
Environmental Analysis
4-Methylcyclohexanol has also been a subject of environmental analysis, particularly in studying spill incidents and determining its concentrations in water samples. This application is significant for environmental monitoring and understanding the compound's behavior in ecosystems (Foreman et al., 2015).
Safety And Hazards
4-Methylcyclohexanol is combustible . Above 70°C, explosive vapour/air mixtures may be formed . It is recommended to use ventilation, wear suitable protective clothing, and avoid contact with skin and eyes . It is mildly irritating to the eyes and skin . The vapour at high levels is irritating to the eyes and upper respiratory tract .
properties
IUPAC Name |
4-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCXKGKQLNYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060434, DTXSID301032962, DTXSID701032964 | |
Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Boiling Point |
173 °C | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Flash Point |
70 °C c.c. | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Solubility |
Solubility in water: poor | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Density |
Relative density (water = 1): 0.92 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 4-Methylcyclohexanol | |
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Product Name |
4-Methylcyclohexanol | |
CAS RN |
589-91-3, 7731-28-4, 7731-29-5 | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol, cis- | |
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Record name | 4-Methylcyclohexanol, trans- | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Record name | Cyclohexanol, 4-methyl- | |
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Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Record name | 4-methylcyclohexanol, mixed isomers | |
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Record name | cis-4-methylcyclohexanol | |
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Record name | trans-4-methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Record name | 4-METHYLCYCLOHEXANOL, CIS- | |
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Melting Point |
-9.2 °C (cis-isomer) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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